molecular formula C18H20ClFN2O3S B3582307 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B3582307
M. Wt: 398.9 g/mol
InChI Key: MKRXLWWQWUCIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” is a chemical compound with the molecular formula C18H20ClFN2O3S and a molecular weight of 398.88 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a topic of recent research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and it is substituted with various functional groups .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of activities exhibited by piperazine derivatives , this compound could have potential uses in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

The compound contains a piperazine moiety , which is known to interact with various receptors in the body, including serotonin and dopamine receptors. The specific targets would depend on the other functional groups present in the molecule.

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions at the benzylic position . The compound could react via an SN2 pathway if it’s a primary benzylic halide, or via an SN1 pathway if it’s a secondary or tertiary benzylic halide .

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-3-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-15(20)5-7-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRXLWWQWUCIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.